![molecular formula C14H17N5O2 B2861301 N-cyclohexyl-N-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1235649-64-5](/img/structure/B2861301.png)
N-cyclohexyl-N-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
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Description
N-cyclohexyl-N-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine protein kinase that plays a critical role in regulating cell growth and proliferation. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
Scientific Research Applications
Synthesis and Characterization
- Identification and Differentiation of Research Chemicals : McLaughlin et al. (2016) focused on the identification and differentiation of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, which shares structural similarities with N-cyclohexyl-N-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide. This study highlighted the importance of accurate identification in the context of synthetic cannabinoids, which often have close structural analogs (McLaughlin et al., 2016).
Antimicrobial Activity
- Antimycobacterial Properties : Gezginci et al. (1998, 2001) investigated substituted isosteres of pyridine- and pyrazinecarboxylic acids, including compounds similar to N-cyclohexyl-N-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, for their antimycobacterial activities against Mycobacterium tuberculosis. These studies contribute to understanding the potential of such compounds in treating bacterial infections (Gezginci et al., 1998); (Gezginci et al., 2001).
Inhibitory Activities
- Inhibitors of Photosynthetic Electron Transport : Vicentini et al. (2005) explored the use of pyrazole derivatives, including structures akin to N-cyclohexyl-N-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, as potential inhibitors of photosynthetic electron transport. This research contributes to the understanding of how these compounds can influence biological processes like photosynthesis (Vicentini et al., 2005).
Metal-Involved Synthesis
- Solvothermal Interconversions of Azole Derivatives : Li et al. (2010) discussed the solvothermal interconversions of pyrazinyl substituted azole derivatives, including oxadiazole rings. This research is crucial in understanding the chemical behavior and potential applications of such compounds in the presence of metal salts (Li et al., 2010).
Cytotoxicity and Antitumor Agents
- Cytotoxic Activity : Yoshida et al. (2005) synthesized derivatives of benzo[b][1,6]naphthyridines, which are structurally related to N-cyclohexyl-N-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, and evaluated their cytotoxic activities against various tumor cell lines. This research aids in understanding the potential of such compounds in cancer therapy (Yoshida et al., 2005).
properties
IUPAC Name |
N-cyclohexyl-N-methyl-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-19(10-5-3-2-4-6-10)14(20)13-17-12(18-21-13)11-9-15-7-8-16-11/h7-10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCRIHCXXXVSPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide |
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